4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-pyrrolidin-1-yl-pyridine
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Overview
Description
4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-pyrrolidin-1-yl-pyridine is a complex organic compound with a unique structure that combines a thiazole ring, a pyridine ring, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-pyrrolidin-1-yl-pyridine typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction between a thioamide and a haloketone. The pyridine ring can be introduced via a nucleophilic substitution reaction, and the pyrrolidine ring is often added through a reductive amination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include ethyl bromide, m-tolylamine, and pyrrolidine, among others.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-pyrrolidin-1-yl-pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-pyrrolidin-1-yl-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: It has shown promise as a lead compound in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-pyrrolidin-1-yl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)pyridin-2-yl)benzamide: This compound shares a similar core structure but has different functional groups, leading to distinct biological activities.
4-(2-Ethyl-4-(3-methylphenyl)-5-thiazolyl)-2-pyridinamine: Another similar compound with variations in the substituents on the thiazole and pyridine rings.
Uniqueness
4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-pyrrolidin-1-yl-pyridine is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
365429-48-7 |
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Molecular Formula |
C21H23N3S |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-ethyl-4-(3-methylphenyl)-5-(2-pyrrolidin-1-ylpyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C21H23N3S/c1-3-19-23-20(16-8-6-7-15(2)13-16)21(25-19)17-9-10-22-18(14-17)24-11-4-5-12-24/h6-10,13-14H,3-5,11-12H2,1-2H3 |
InChI Key |
COPUEWHBPUCYBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)N3CCCC3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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